![molecular formula C22H31BSi2 B14266174 [(Phenylboranediyl)di(cyclopenta-2,4-diene-2,1-diyl)]bis(trimethylsilane) CAS No. 176704-54-4](/img/no-structure.png)
[(Phenylboranediyl)di(cyclopenta-2,4-diene-2,1-diyl)]bis(trimethylsilane)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[(Phenylboranediyl)di(cyclopenta-2,4-diene-2,1-diyl)]bis(trimethylsilane) is a complex organosilicon compound that features a unique structure combining phenylborane, cyclopentadiene, and trimethylsilane groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [(Phenylboranediyl)di(cyclopenta-2,4-diene-2,1-diyl)]bis(trimethylsilane) typically involves the Diels-Alder reaction, a well-known method for forming six-membered rings. The reaction involves cyclopentadiene and phenylborane as the diene and dienophile, respectively. The reaction conditions often include elevated temperatures and the presence of a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity on an industrial scale.
化学反应分析
Types of Reactions
[(Phenylboranediyl)di(cyclopenta-2,4-diene-2,1-diyl)]bis(trimethylsilane) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or borates.
Reduction: Reduction reactions can convert the borane group to a borohydride.
Substitution: The trimethylsilane groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often require the presence of a strong base or acid to facilitate the exchange of functional groups.
Major Products
The major products formed from these reactions include boronic acids, borates, borohydrides, and various substituted derivatives of the original compound.
科学研究应用
[(Phenylboranediyl)di(cyclopenta-2,4-diene-2,1-diyl)]bis(trimethylsilane) has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound’s derivatives are studied for their potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a precursor for pharmaceuticals.
作用机制
The mechanism by which [(Phenylboranediyl)di(cyclopenta-2,4-diene-2,1-diyl)]bis(trimethylsilane) exerts its effects involves the interaction of its borane and cyclopentadiene groups with various molecular targets. The borane group can form stable complexes with Lewis bases, while the cyclopentadiene moiety can participate in cycloaddition reactions. These interactions facilitate the compound’s role in catalysis and organic synthesis.
相似化合物的比较
Similar Compounds
[(Phenylboranediyl)di(cyclopenta-2,4-diene-2,1-diyl)]bis(trimethylsilane): Unique due to its combination of borane, cyclopentadiene, and trimethylsilane groups.
Cyclopentadienylborane: Lacks the trimethylsilane groups, making it less versatile in certain reactions.
Trimethylsilylborane: Does not contain the cyclopentadiene moiety, limiting its applications in cycloaddition reactions.
Uniqueness
[(Phenylboranediyl)di(cyclopenta-2,4-diene-2,1-diyl)]bis(trimethylsilane) stands out due to its multifunctional nature, allowing it to participate in a wide range of chemical reactions and applications. Its unique structure provides a balance of reactivity and stability, making it a valuable compound in both research and industrial settings .
属性
| 176704-54-4 | |
分子式 |
C22H31BSi2 |
分子量 |
362.5 g/mol |
IUPAC 名称 |
trimethyl-[2-[phenyl-(5-trimethylsilylcyclopenta-1,3-dien-1-yl)boranyl]cyclopenta-2,4-dien-1-yl]silane |
InChI |
InChI=1S/C22H31BSi2/c1-24(2,3)21-16-10-14-19(21)23(18-12-8-7-9-13-18)20-15-11-17-22(20)25(4,5)6/h7-17,21-22H,1-6H3 |
InChI 键 |
OXYOLESMZYJECJ-UHFFFAOYSA-N |
规范 SMILES |
B(C1=CC=CC=C1)(C2=CC=CC2[Si](C)(C)C)C3=CC=CC3[Si](C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2,2'-[1,2-Phenylenebis(methylenesulfanediyl)]diacetic acid](/img/structure/B14266091.png)
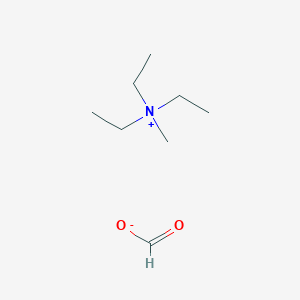

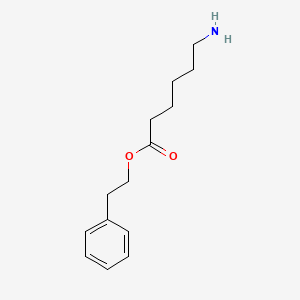
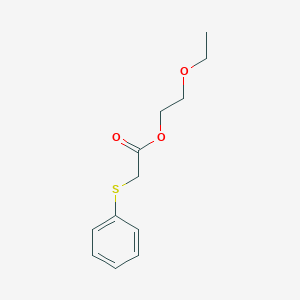
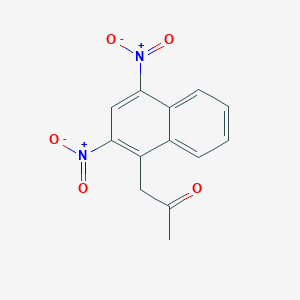
![3,4-Bis[(dodecyloxy)carbonyl]benzene-1-sulfonic acid](/img/structure/B14266149.png)
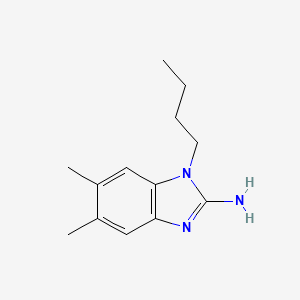
![3-(Anilinomethylidene)[1,1'-biphenyl]-2(3H)-one](/img/structure/B14266158.png)
